
Salmefamol
Vue d'ensemble
Description
Salmefamol is a beta2-adrenoceptor agonist that was studied in asthmatic patients. In clinical trials, the drug had shown marked efficacy with low toxicity and was generally well tolerated . It is useful for the treatment of respiratory diseases .
Molecular Structure Analysis
Salmefamol has a molecular formula of C19H25NO4 . It contains total 50 bond(s); 25 non-H bond(s), 12 multiple bond(s), 8 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), 2 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 1 secondary alcohol(s), and 1 ether(s) .Applications De Recherche Scientifique
Bronchodilator Efficacy in Respiratory Conditions
Salmefamol has been identified as a sympathomimetic drug with predominant β2 actions, making it a valuable bronchodilator . It has been used in clinical trials to assess its efficacy in patients with airway obstruction. The trials have shown that Salmefamol, administered via metered aerosol, can significantly improve bronchodilation compared to a placebo, with effects lasting up to 4 hours .
Pharmacokinetics and Drug Absorption
The absorption, excretion, and metabolism of Salmefamol have been studied in asthmatic patients. Research indicates that Salmefamol is well absorbed following oral administration, with peak plasma levels occurring between 0.6 to 2.0 hours post-administration . This pharmacokinetic profile suggests Salmefamol’s potential for sustained therapeutic effects in respiratory therapy.
Alternative Asthma Management
Salmefamol’s role as a bronchodilator also extends to its use as an alternative treatment in asthma management. Its smooth muscle relaxant properties inhibit bronchial smooth muscle contraction, leading to bronchodilation . This application is particularly important for patients who may not respond well to standard asthma treatments.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD management, Salmefamol’s bronchodilator action can alleviate symptoms such as wheezing, breathlessness, and chest tightness. Its long-acting nature makes it suitable for maintenance therapy in COPD patients, helping to prevent exacerbations and improve quality of life .
Exercise-Induced Bronchoconstriction
Salmefamol has been used to prevent exercise-induced bronchoconstriction, which is a common issue among athletes and individuals with underlying respiratory conditions. Its ability to maintain open airways during physical exertion is a critical application in sports medicine .
Pharmacological Profile and Safety
The safety and efficacy of different formulations of Salmefamol have been reviewed, focusing on their pharmacological profile. This includes an assessment of adverse effects, which is crucial for ensuring patient safety during treatment .
Clinical Trials and Comparative Studies
Salmefamol has been the subject of various clinical trials, where its effects have been compared with other bronchodilators like adrenaline and atropine. These studies are essential for understanding its relative efficacy and for positioning it within the broader pharmacological landscape .
Skeletal Muscle Function Enhancement
Although not a primary application, there has been research into the impact of Salmefamol on skeletal muscle functional capacity. Findings suggest that it may have a role in boosting skeletal muscle function, which could have implications for conditions characterized by muscle weakness .
Mécanisme D'action
Target of Action
Salmefamol, also known as salmeterol, is a sympathomimetic drug with predominantly β2 actions . It primarily targets the β2-adrenergic receptors present in the bronchial musculature . These receptors play a crucial role in the regulation of bronchial smooth muscle tone and airway obstruction.
Mode of Action
Salmefamol interacts with its primary targets, the β2-adrenergic receptors, causing them to relax . This relaxation leads to bronchodilation, or the widening of the bronchi, which allows for increased airflow and alleviates symptoms of airway obstruction. The drug’s interaction with its targets also results in an increase in the concentration of cyclic adenosine monophosphate (cAMP), a molecule that further aids in the relaxation of smooth muscle tone .
Biochemical Pathways
The primary biochemical pathway affected by salmefamol involves the stimulation of β2-adrenergic receptors, which leads to the activation of the enzyme adenyl cyclase . This enzyme increases the concentration of cAMP, a secondary messenger involved in many biological processes. The increase in cAMP concentration results in the relaxation of bronchial smooth muscle tone, leading to bronchodilation .
Pharmacokinetics
It is known that salmefamol is well absorbed and metabolized almost exclusively by sulphotransferase (sult) 1 a3 to an inactive metabolite . The drug is also actively excreted into the urine .
Result of Action
The primary molecular and cellular effect of salmefamol’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased airflow and alleviation of symptoms associated with airway obstruction, such as shortness of breath, wheezing, and coughing .
Action Environment
These factors can include physical environment, social environment, economic environment, cultural environment, and technological environment . For instance, factors such as air quality, housing quality, community support, social inequality, employment status, cultural beliefs and practices, and access to healthcare technology can all potentially influence the effectiveness of a drug .
Safety and Hazards
Propriétés
IUPAC Name |
4-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-2-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-13(9-14-3-6-17(24-2)7-4-14)20-11-19(23)15-5-8-18(22)16(10-15)12-21/h3-8,10,13,19-23H,9,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMWDFRZSIMDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864864 | |
| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salmefamol | |
CAS RN |
18910-65-1 | |
| Record name | Salmefamol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18910-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salmefamol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)-2-(hydroxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salmefamol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.768 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALMEFAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q56SEY8X9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





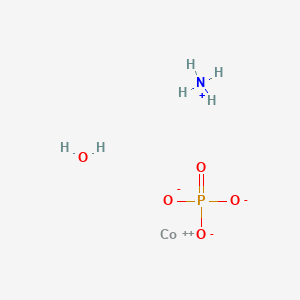

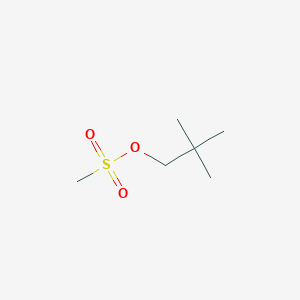
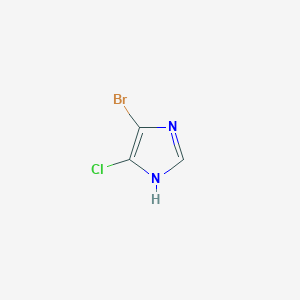

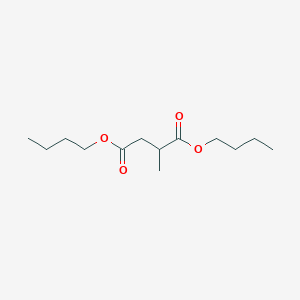
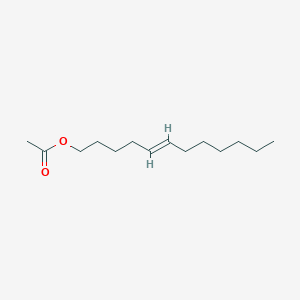
![5-Chloro-5H-dibenzo[a,d][7]annulene](/img/structure/B102838.png)
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)


